molecular formula C43H67N15O12S2 B1591483 [Arg8]-Vasotocin acetate salt CAS No. 74927-14-3

[Arg8]-Vasotocin acetate salt

Cat. No. B1591483
CAS RN: 74927-14-3
M. Wt: 1050.2 g/mol
InChI Key: OXDZADMCOWPSOC-QLWWDPKZSA-N
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Description

“[Arg8]-Vasotocin acetate salt” is a compound with the molecular formula C46H65N15O12S2 . It is involved in various physiological processes such as diuresis, vasoregulation, thermoregulation, and memory . This product is known as an antidiuretic hormone .


Molecular Structure Analysis

The molecular structure of “[Arg8]-Vasotocin acetate salt” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound has a complex structure with a large number of atoms . The acetate part of the salt is a polyatomic ion consisting of two carbon atoms ionically bound to three hydrogen atoms and two oxygen atoms .


Physical And Chemical Properties Analysis

Salts, including “[Arg8]-Vasotocin acetate salt”, typically have hard and brittle crystalline structures. They are usually soluble in water and other polar solvents . They can be acidic, basic, or neutral, and usually have high melting points due to strong electrostatic interactions between oppositely charged ions .

Scientific Research Applications

Biochemistry and Pharmacology

“[Arg8]-Vasotocin acetate salt” is a synthetic form of the antidiuretic hormone vasopressin, produced by nerve cells in the anterior hypothalamus . It’s used in various biochemical and pharmacological applications .

Application

It’s used as a vasopressin receptor agonist to test vasopressin receptors . It’s also used to evoke peripheral V1a receptor-mediated vasoconstriction .

Methods of Application

The compound is typically used in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment, but it’s often used in concentrations up to 20.0-20.8 mg/mL .

Physical Chemistry

“[Arg8]-Vasotocin acetate salt” can also be used in the field of physical chemistry, specifically in the study of the properties of aqueous salt solutions .

Application

The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of aqueous systems .

Methods of Application

In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .

Results or Outcomes

The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .

Cell Culture

“[Arg8]-Vasotocin acetate salt” is used as a supplement in cell culture media .

Application

It’s used as a supplement in Ham’s F12/Dulbecco’s modified Eagle’s medium for proximal tubule and glomerular explant cell culture .

Methods of Application

The compound is typically added to the cell culture medium in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment .

Results or Outcomes

The use of “[Arg8]-Vasotocin acetate salt” as a supplement in cell culture can help researchers better understand the role of vasopressin in various biological processes .

Lithium Battery Manufacturing

Aqueous salt solutions, including those containing “[Arg8]-Vasotocin acetate salt”, are used in the manufacturing of advanced catalysts for applications such as large lithium batteries .

Application

The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of such systems .

Methods of Application

In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .

Results or Outcomes

The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .

Vasopressin Receptor Agonist

“[Arg8]-Vasotocin acetate salt” is used as a vasopressin receptor agonist to test vasopressin receptors .

Application

It’s used to evoke peripheral V1a receptor-mediated vasoconstriction .

Methods of Application

The compound is typically used in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment .

Results or Outcomes

The use of “[Arg8]-Vasotocin acetate salt” as a vasopressin receptor agonist can help researchers better understand the role of vasopressin in various biological processes .

Lithium Battery Manufacturing

Aqueous salt solutions, including those containing “[Arg8]-Vasotocin acetate salt”, are used in the manufacturing of advanced catalysts for applications such as large lithium batteries .

Application

The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of such systems .

Methods of Application

In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .

Results or Outcomes

The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .

Safety And Hazards

While specific safety data for “[Arg8]-Vasotocin acetate salt” is not available, general safety practices for handling chemicals should be followed. This includes using personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24+,25+,26+,27+,28+,29+,30+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZADMCOWPSOC-QLWWDPKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585288
Record name PUBCHEM_16220086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Arg8]-Vasotocin acetate salt

CAS RN

74927-14-3
Record name PUBCHEM_16220086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MR Ramallo, M Grober, MM Cánepa… - General and …, 2012 - Elsevier
In non-mammalian vertebrates, the nonapeptide arginine-vasotocin (AVT) is involved in the regulation of social behavior related to reproduction and aggression. The cichlid fish …
Number of citations: 56 www.sciencedirect.com
V Singh, KP Joy - General and comparative endocrinology, 2008 - Elsevier
… Synthetic arg8-vasotocin acetate salt, 4-Ser, 8-Ileu oxytocin (IT), oxytocin acetate salt hydrate and 3, 3-diamino benzidine tetrahydrochloride (DAB) were purchased from Sigma …
Number of citations: 41 www.sciencedirect.com
RD Reina, PD Cooper - Journal of Comparative Physiology B, 2000 - Springer
We studied the control of salt gland secretion in hatchling Chelonia mydas. The threshold salt load to activate salt secretion was between 400 μmol NaCl 100 g bodymass (BM) −1 and …
Number of citations: 30 link.springer.com
L Court, L Vandries, J Balthazart, CA Cornil - Hormones and behavior, 2020 - Elsevier
Estrogens play a key role in the sexual differentiation of the brain and behavior. While early estrogen actions exert masculinizing effects on the brain of male rodents, a diametrically …
Number of citations: 9 www.sciencedirect.com
C Lewis - 2007 - search.proquest.com
Arginine vasotocin (AVT), a neurohypophyseal peptide in non-mammalian vertebrates, regulates a variety of social and reproductive behaviors. In male roughskin newts (Taricha …
Number of citations: 0 search.proquest.com
H Carreño Gutiérrez, S Colanesi, B Cooper… - Scientific reports, 2019 - nature.com
The formation of social groups is an adaptive behaviour that can provide protection from predators, improve foraging and facilitate social learning. However, the costs of proximity can …
Number of citations: 24 www.nature.com
TM Rowlison - 2012 - search.proquest.com
The aim of this study was to compare the effects of arginine vasotocin (AVT) administration in the endangered boreal toad (Bufo boreas boreas) and common Fowler's toad (Bufo fowleri)…
Number of citations: 2 search.proquest.com
R Browne, CR Figiel Jr - World Aquaculture Society, Baton Rouge …, 2011 - researchgate.net
Spallanzani (1789) reported that frog sperm could fertilize eggs after cold storage (Luyet and Gehenio 1940). Rostand (1946) described successful storage of frog sperm for d in glycerol …
Number of citations: 15 www.researchgate.net
H Carreño Gutiérrez, S Colanesi, B Cooper… - 2019 - figshare.le.ac.uk
The formation of social groups is an adaptive behaviour that can provide protection from predators, improve foraging and facilitate social learning. However, the costs of proximity can …
Number of citations: 4 figshare.le.ac.uk
RJ Sainsbury - 1992 - search.proquest.com
Teleost osmoregulation involves the integrated responses of several body organs under the control of a variety of hormonal and neural inputs. In euryhaline species these responses …
Number of citations: 3 search.proquest.com

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